Tetradecyl 3-amino-4-chlorobenzoate

Description

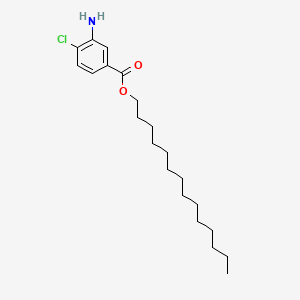

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSHZORYUXZOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661251 | |

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146408-63-1 | |

| Record name | Tetradecyl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Mechanistic Considerations for Tetradecyl 3 Amino 4 Chlorobenzoate

Esterification Methodologies for Aromatic Aminocarboxylic Acids

The esterification of aromatic aminocarboxylic acids, such as 3-amino-4-chlorobenzoic acid, presents unique challenges due to the presence of both an acidic carboxyl group and a basic amino group. These functional groups can interact, and the amino group can be susceptible to side reactions. Therefore, the selection of an appropriate esterification method and catalyst system is critical for achieving high yields and selectivity.

Direct Esterification Techniques with Tetradecanol (B45765)

Direct esterification involves the reaction of 3-amino-4-chlorobenzoic acid with tetradecanol, typically in the presence of an acid catalyst to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side.

Commonly used acid catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The lone pair of electrons on the oxygen atom of tetradecanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester, tetradecyl 3-amino-4-chlorobenzoate.

Transesterification Routes for this compound Synthesis

Transesterification offers an alternative pathway to direct esterification. This method involves reacting a more volatile ester of 3-amino-4-chlorobenzoic acid, such as the methyl or ethyl ester, with tetradecanol. The reaction is driven forward by the removal of the more volatile alcohol (methanol or ethanol). This can be particularly advantageous when direct esterification is sluggish or leads to side reactions.

Catalysts for transesterification can be acidic or basic. Acid catalysts, similar to those used in direct esterification, activate the carbonyl group of the starting ester. Basic catalysts, such as sodium methoxide (B1231860) or titanium alkoxides, function by deprotonating the alcohol, increasing its nucleophilicity. The choice between acidic and basic catalysis depends on the stability of the reactants and products under the respective reaction conditions.

Catalyst Systems and Their Influence on Esterification Yield and Selectivity

The choice of catalyst is a critical factor in the synthesis of this compound, significantly impacting both the reaction rate and the selectivity towards the desired product.

Acid Catalysts:

Brønsted Acids: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective but can sometimes lead to side reactions, such as dehydration of the alcohol or N-acylation of the amino group.

Solid Acids: To overcome the issues associated with homogeneous acid catalysts, solid acid catalysts such as supported iron oxide nanoparticles and phosphotungstic acid have been investigated. mdpi.comeeer.org These catalysts offer advantages like easier separation from the reaction mixture, reusability, and potentially higher selectivity. For instance, supported iron oxide nanoparticles have been shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids. mdpi.com

Base Catalysts:

Base catalysts are primarily used in transesterification reactions. Their effectiveness is dependent on their ability to generate a highly nucleophilic alkoxide from tetradecanol.

Organometallic Catalysts:

Titanium and zirconium compounds are known to be effective esterification and transesterification catalysts. google.com They can function as Lewis acids, activating the carbonyl group towards nucleophilic attack. Complexing agents like hydroxycarboxylic acids and aminocarboxylic acids can be used to modify the catalyst's activity and selectivity. google.comkisti.re.kr

The following table summarizes various catalyst systems and their potential applications in the synthesis of esters.

| Catalyst Type | Examples | Reaction Type | Key Features |

| Brønsted Acid | Sulfuric acid, p-Toluenesulfonic acid | Direct Esterification | Strong acids, effective but can cause side reactions. |

| Solid Acid | Supported Iron Oxide Nanoparticles, Phosphotungstic Acid mdpi.comeeer.org | Direct Esterification | Heterogeneous, easily separable, reusable, potentially high selectivity. mdpi.com |

| Base | Sodium Methoxide, Titanium Alkoxides | Transesterification | Generates a strong nucleophile (alkoxide). |

| Organometallic | Titanium compounds, Zirconium compounds google.com | Esterification, Transesterification | Lewis acidic, can be modified with complexing agents. google.comkisti.re.kr |

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of the key precursor, 3-amino-4-chlorobenzoic acid, requires precise control over the introduction of the amino and chloro substituents onto the benzoic acid ring. This involves regioselective reactions to ensure the correct substitution pattern.

Synthetic Routes to 3-amino-4-chlorobenzoic Acid

A common route to 3-amino-4-chlorobenzoic acid involves the nitration of 4-chlorobenzoic acid to produce 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group.

The nitration step is an electrophilic aromatic substitution reaction, where the nitro group is directed to the position meta to the deactivating carboxyl group and ortho to the chloro group. The subsequent reduction of the nitro group can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like Raney nickel. google.com A patent describes a method for preparing 2-(3-amino-4-chlorobenzoyl) benzoic acid by hydrogenating 2-(4-chloro-3-nitrobenzoyl) benzoic acid with Raney nickel as a catalyst. google.com Another patent details a synthesis method for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide starting from 3-nitro-4-chlorobenzoic acid. google.com

Regioselective Chlorination and Amination Procedures for Benzoic Acid Derivatives

Achieving the desired substitution pattern on the benzoic acid ring requires careful control of the regioselectivity of the chlorination and amination reactions.

Regioselective Chlorination: The direct chlorination of benzoic acid typically leads to a mixture of ortho and para isomers. To achieve chlorination at the 4-position, strategies often involve starting with a para-substituted precursor or employing directing groups. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. nih.govrsc.org These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution. For instance, ortho-metalation followed by reaction with a chlorine source can be used to introduce a chlorine atom at a specific position. researchgate.net

Regioselective Amination: The introduction of an amino group at a specific position on a chlorobenzoic acid can be challenging. Copper-catalyzed amination reactions have been developed for the regioselective C-N bond formation. acs.orgresearchgate.netsigmaaldrich.comsigmaaldrich.com These methods can be highly chemo- and regioselective, allowing for the amination of chlorobenzoic acids at specific positions without the need for protecting the carboxylic acid group. acs.orgresearchgate.netsigmaaldrich.com For example, a copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives. acs.orgresearchgate.netsigmaaldrich.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the esterification process are highly dependent on the careful optimization of several key reaction parameters. The goal is to maximize the formation of the desired ester while minimizing energy consumption, reaction time, and the formation of impurities.

Key parameters for optimization include the choice of catalyst, reaction temperature, molar ratio of reactants, and the method for removing the water byproduct, which drives the reaction equilibrium towards the product side.

Catalyst Selection: Traditional synthesis relies on strong acid catalysts like sulfuric acid or p-toluenesulfonic acid. However, these can lead to charring and difficult purification. Alternative catalysts, such as solid acid catalysts or enzymatic catalysts like lipases, are often explored to improve selectivity and simplify workup.

Temperature and Time: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is a balance between reaction speed and selectivity. Reaction time is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion. For instance, in related reductions to form the precursor acid, temperatures are carefully maintained at 25–30°C to prevent side reactions, with reaction times of 3–5 hours.

Reactant Ratio: The molar ratio of 3-amino-4-chlorobenzoic acid to 1-tetradecanol (B3432657) can be adjusted to shift the equilibrium. Using an excess of the more cost-effective reactant, typically the alcohol, can help drive the reaction to completion.

Water Removal: In acid-catalyzed esterifications, the continuous removal of water is crucial. This is often achieved by azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus.

The following table illustrates potential optimization strategies for the synthesis.

| Parameter | Condition A (Conventional) | Condition B (Optimized) | Condition C (Enzymatic) | Expected Outcome for B & C |

| Catalyst | Sulfuric Acid (H₂SO₄) | Solid Acid (e.g., Amberlyst-15) | Immobilized Lipase | Higher purity, easier catalyst removal, milder conditions. |

| Temperature | 110-140°C (Reflux) | 80-100°C | 40-60°C | Reduced energy consumption, fewer byproducts. |

| Solvent | Toluene | Cyclohexane or Solvent-free | Minimal solvent (e.g., 2-MeTHF) | Reduced environmental impact, improved safety. |

| Water Removal | Azeotropic Distillation | Vacuum or Molecular Sieves | Product precipitation drives reaction | Simplified process, less solvent waste. |

| Yield | Moderate | High | Very High | Improved process efficiency and cost-effectiveness. |

This is an interactive data table based on established principles of chemical reaction optimization.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally benign process. researchgate.net This involves a holistic approach considering all aspects of the chemical lifecycle, from starting materials to waste generation.

Waste Prevention: The most crucial principle is to prevent waste generation rather than treating it afterward. researchgate.net This is directly linked to the optimization of reaction conditions to achieve the highest possible yield and selectivity, thereby minimizing the formation of byproducts that would require disposal.

Atom Economy: A synthetic route with high atom economy maximizes the incorporation of all materials used in the process into the final product. Direct esterification is inherently efficient in this regard, with water being the only theoretical byproduct. Alternative routes, for example, involving the conversion of the carboxylic acid to an acyl chloride first, would have a lower atom economy due to the additional reagents required.

Safer Solvents and Auxiliaries: Many organic solvents used in conventional synthesis are volatile, flammable, and toxic. mdpi.com A key green objective is to replace hazardous solvents like toluene with safer alternatives or to eliminate them entirely. For this esterification, exploring solvent-free conditions, where one of the liquid reactants acts as the solvent, is a viable strategy. If a solvent is necessary, greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids could be considered. semanticscholar.orgmdpi.com Using water as a solvent, a hallmark of green chemistry, is challenging for this specific reaction due to the poor water solubility of the long-chain alcohol and the aromatic acid. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy requirements. researchgate.net The use of highly active catalysts, such as enzymes, allows for significantly lower reaction temperatures compared to traditional thermal methods. Alternative energy sources, like microwave irradiation, can sometimes accelerate reaction times dramatically, leading to a net reduction in energy consumption. nih.govmdpi.com

Use of Renewable Feedstocks: While the aromatic core of this compound is derived from petrochemical sources, the tetradecanol component can potentially be sourced from renewable fatty acids. This aligns with the principle of using renewable rather than depleting raw materials.

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional chemical process into a more sustainable, efficient, and environmentally responsible methodology.

Advanced Spectroscopic and Structural Elucidation of Tetradecyl 3 Amino 4 Chlorobenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the precise structure of tetradecyl 3-amino-4-chlorobenzoate by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region shows three key signals. A doublet at approximately 7.78 ppm is assigned to the proton at position 2 of the benzene (B151609) ring. A doublet of doublets at around 7.21 ppm corresponds to the proton at position 6, and a doublet at approximately 6.84 ppm is attributed to the proton at position 5. The amino group protons appear as a broad singlet at about 4.77 ppm.

In the aliphatic portion of the spectrum, a triplet at approximately 4.23 ppm is characteristic of the methylene (B1212753) protons of the ester group that are adjacent to the oxygen atom. A multiplet around 1.71 ppm corresponds to the methylene group in the β-position to the ester oxygen. The numerous methylene groups of the long tetradecyl chain produce a large, overlapping signal centered at about 1.26 ppm. Finally, a triplet at approximately 0.88 ppm is indicative of the terminal methyl group of the tetradecyl chain.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-2 | ~7.78 | Doublet | 1H |

| Aromatic H-6 | ~7.21 | Doublet of Doublets | 1H |

| Aromatic H-5 | ~6.84 | Doublet | 1H |

| Amino (-NH₂) | ~4.77 | Broad Singlet | 2H |

| Ester Methylene (-OCH₂-) | ~4.23 | Triplet | 2H |

| Methylene (β to -O-) | ~1.71 | Multiplet | 2H |

| Tetradecyl Chain (-CH₂-)n | ~1.26 | Multiplet | 22H |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet | 3H |

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the chemical shifts of all carbon atoms. The carbonyl carbon of the ester group is typically observed downfield at approximately 165.8 ppm. The aromatic carbons exhibit signals in the range of 112 to 150 ppm. Specifically, the carbon attached to the amino group (C-3) is found around 148.9 ppm, while the carbon bonded to the chlorine atom (C-4) resonates at about 119.5 ppm. The other aromatic carbons (C-1, C-2, C-5, C-6) have distinct chemical shifts within this region.

The aliphatic carbons of the tetradecyl chain are observed in the upfield region of the spectrum. The carbon of the methylene group attached to the ester oxygen (-OCH₂-) appears at approximately 65.4 ppm. The remaining methylene carbons of the long alkyl chain produce a series of signals between 22 and 32 ppm, with the terminal methyl carbon appearing at around 14.1 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~165.8 |

| Aromatic C-3 | ~148.9 |

| Aromatic C-1 | ~132.8 |

| Aromatic C-6 | ~130.9 |

| Aromatic C-2 | ~122.1 |

| Aromatic C-4 | ~119.5 |

| Aromatic C-5 | ~118.6 |

| Ester Methylene (-OCH₂-) | ~65.4 |

| Tetradecyl Chain Carbons | ~31.9, 29.7, 29.6, 29.5, 29.3, 28.7, 25.9, 22.7 |

| Terminal Methyl (-CH₃) | ~14.1 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

Correlation SpectroscopY (COSY): The COSY spectrum reveals correlations between adjacent protons. For instance, it would show a cross-peak between the aromatic proton at position 5 and the one at position 6, confirming their neighboring relationship. Similarly, correlations would be observed between the methylene protons of the tetradecyl chain, starting from the ester methylene protons and extending to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the proton signal at ~4.23 ppm would show a correlation to the carbon signal at ~65.4 ppm, confirming their assignment to the ester methylene group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, the protons of the ester methylene group (~4.23 ppm) would show a long-range correlation to the carbonyl carbon (~165.8 ppm), confirming the ester linkage. Furthermore, the aromatic proton at position 2 would show a correlation to the carbonyl carbon, and the aromatic proton at position 5 would show a correlation to the carbon bearing the chlorine atom (C-4), solidifying the substitution pattern on the benzene ring.

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural features through fragmentation analysis.

High-resolution mass spectrometry is utilized to determine the exact mass of the molecular ion. The experimentally measured mass is then compared to the calculated mass for the proposed molecular formula, C₂₁H₃₄ClNO₂. A close match between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the molecule. This technique confirms the presence of one chlorine atom due to its characteristic isotopic pattern.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₄ClNO₂ |

| Calculated Mass [M+H]⁺ | 384.2323 |

| Measured Mass [M+H]⁺ | Value dependent on experimental results |

| Mass Accuracy | Value dependent on experimental results |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would include:

Loss of the tetradecyl chain: A prominent fragmentation would be the cleavage of the ester bond, resulting in the loss of the C₁₄H₂₈ alkene fragment and the formation of a protonated 3-amino-4-chlorobenzoic acid fragment ion.

Cleavage within the alkyl chain: Fragmentation can also occur along the tetradecyl chain, leading to a series of fragment ions differing by 14 Da (CH₂).

Fragmentation of the aromatic ring: The aromatic portion of the molecule can also fragment, for instance, by losing the amino group or the chlorine atom, although these are typically less favorable fragmentation pathways compared to the loss of the long alkyl chain.

The observed fragmentation pattern serves as a molecular fingerprint and further corroborates the structure elucidated by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopies for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful non-destructive techniques utilized to identify functional groups and probe the vibrational modes of a molecule. The spectra are complementary, with IR spectroscopy being more sensitive to polar functional groups and Raman spectroscopy providing better characterization of non-polar moieties and skeletal vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The presence of the long tetradecyl chain is evidenced by the strong symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups, typically observed in the 2920-2850 cm⁻¹ region. researchgate.net The ester functional group gives rise to a prominent C=O stretching band, which for long-chain alkyl esters generally appears around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage are expected in the 1250-1100 cm⁻¹ range. For the aromatic portion of the molecule, the N-H stretching vibrations of the primary amine group are anticipated as two distinct bands in the 3500-3300 cm⁻¹ region. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. core.ac.uk The C=C stretching modes of the benzene ring are expected to be clearly visible. wallonie.be The long alkyl chain will also produce characteristic features, including CH₂ twisting and wagging modes. mdpi.com The C-Cl bond, while visible in the IR, may also show a characteristic band in the lower frequency region of the Raman spectrum.

A summary of the expected characteristic vibrational frequencies for this compound is presented in Table 1.

Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500-3300 | Weak |

| C-H (Aromatic) | Stretch | 3100-3000 | Strong |

| C-H (Alkyl) | Asymmetric & Symmetric Stretch | 2920-2850 | Strong |

| C=O (Ester) | Stretch | ~1740 | Moderate |

| C=C (Aromatic) | Stretch | 1600-1450 | Strong |

| C-O (Ester) | Stretch | 1250-1100 | Moderate |

Single Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

While specific crystallographic data for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), analysis of structurally similar compounds allows for a hypothetical model of its solid-state structure. cam.ac.ukcrystallography.net It is anticipated that the molecule would adopt a largely planar conformation for the 3-amino-4-chlorobenzoate moiety due to the sp² hybridization of the aromatic ring atoms. The long, flexible tetradecyl chain is likely to adopt a stable, all-trans (zigzag) conformation to minimize steric hindrance.

In the crystal lattice, it is expected that intermolecular hydrogen bonds would form between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule, leading to the formation of extended chains or dimeric structures. The aromatic rings may engage in π-π stacking interactions, and the long alkyl chains of adjacent molecules would likely align in a parallel fashion, maximizing van der Waals interactions. These collective intermolecular forces would contribute to the stability of the crystal lattice.

A summary of hypothetical crystallographic parameters, based on similar small organic molecules, is presented in Table 2.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 35-45 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of the target compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds, while Gas Chromatography (GC) is well-suited for the analysis of volatile by-products.

A robust HPLC method is crucial for determining the purity of this compound and for its quantification in various matrices. Given the hydrophobic nature of the long tetradecyl chain, a reversed-phase HPLC method would be most appropriate.

A suitable method would likely employ a C18 stationary phase, which provides excellent retention for nonpolar analytes. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would be necessary to ensure the elution of the highly retained target compound while also allowing for the separation of more polar impurities. UV detection would be appropriate, as the aromatic ring of the 3-amino-4-chlorobenzoate moiety exhibits strong absorbance in the UV region. A plausible detection wavelength would be around the absorbance maximum of the chromophore, likely in the 250-270 nm range.

A proposed set of HPLC conditions is detailed in Table 3. Method validation would need to be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

Gas chromatography is an ideal technique for the identification and quantification of volatile by-products that may be present from the synthesis of this compound. A common synthetic route for this ester is the Fischer esterification of 3-amino-4-chlorobenzoic acid with tetradecanol (B45765). A potential volatile by-product from this reaction is unreacted tetradecanol.

For the analysis of tetradecanol, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be effective. A non-polar or mid-polar capillary column would be suitable for separating the relatively non-polar tetradecanol from other potential volatile impurities. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of the high-boiling point tetradecanol in a reasonable time with good peak shape.

A plausible set of GC conditions for the analysis of volatile by-products is presented in Table 4.

Table 4: Proposed GC Method Parameters for the Analysis of Volatile By-products

| Parameter | Proposed Condition |

|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID or MS |

Theoretical and Computational Investigations of Tetradecyl 3 Amino 4 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult to measure experimentally. For Tetradecyl 3-amino-4-chlorobenzoate, these methods can elucidate its electronic characteristics and predict its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in this compound can be calculated. icm.edu.pl This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Studies on similar molecules, such as 2-Amino-4-chlorobenzoic acid, have shown a strong correlation between DFT-calculated parameters and experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. icm.edu.pl For this compound, DFT calculations would reveal how the long tetradecyl chain influences the geometry of the 3-amino-4-chlorobenzoate headgroup. The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom creates a unique electronic environment within the aromatic system.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar structures, as specific experimental data for this ester is not widely available.

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths (Å) | C=O | 1.21 Å |

| C-O (Ester) | 1.35 Å | |

| C-Cl | 1.75 Å | |

| C-N | 1.39 Å | |

| **Bond Angles (°) ** | O=C-O | 124° |

| C-C-Cl | 119° | |

| C-C-N | 121° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the carboxyl group and the benzene (B151609) ring. mdpi.com This distribution is influenced by the opposing electronic effects of the amino and chloro substituents. rsc.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Illustrative) These values are illustrative and provide a qualitative understanding based on analyses of similar molecules.

| Parameter | Formula | Significance | Predicted Value |

| E(HOMO) | - | Electron-donating ability | ~ -6.0 eV |

| E(LUMO) | - | Electron-accepting ability | ~ -1.8 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability | ~ 4.2 eV |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron | ~ 6.0 eV |

| Electron Affinity (A) | -E(LUMO) | Energy released when gaining an electron | ~ 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 2.1 eV |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | ~ 3.9 eV |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | ~ 3.6 eV |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. mdpi.com

In an MEP analysis of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxyl group, making them primary sites for hydrogen bonding. mdpi.com A less intense negative region might be associated with the chlorine atom. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), identifying them as hydrogen bond donors. The long, nonpolar tetradecyl tail would be represented by a neutral (green) potential.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility of molecules over time, which is particularly relevant for the long, flexible tetradecyl chain of this compound. plos.org

In Silico Studies of Noncovalent Interactions in this compound Systems.researchgate.net

The self-assembly and crystal packing of molecules are governed by noncovalent interactions. researchgate.net For this compound, several types of noncovalent interactions are expected to be significant:

Hydrogen Bonding: The primary interaction would be hydrogen bonds between the amino group (donor) of one molecule and the carbonyl oxygen (acceptor) of another. researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that contributes to the stability of aggregated structures. mdpi.com

Halogen Bonding: The chlorine atom can act as an electrophilic region (a "σ-hole") and interact with a nucleophilic atom, which could influence the crystal packing. mdpi.com

Computational techniques like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions, providing a detailed picture of the forces holding the molecular assembly together. mdpi.commdpi.com

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. Using DFT, the vibrational frequencies corresponding to IR and Raman spectra can be computed. icm.edu.pl

For this compound, calculations would predict characteristic vibrational modes. For instance, the C=O stretching frequency of the ester group, the symmetric and asymmetric N-H stretching of the amino group, and the C-Cl stretching frequency could be determined. A known discrepancy exists where calculated frequencies are often higher than experimental ones due to the neglect of anharmonicity in the calculation. icm.edu.pl This is typically corrected by applying a scaling factor to the computed values, leading to excellent agreement with experimental spectra. icm.edu.pl

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) (Illustrative) Experimental values are based on typical ranges for the functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (Scaled) | Typical Experimental Range |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3450 | 3400-3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3360 | 3300-3400 |

| C=O Stretch | Ester | ~1715 | 1710-1730 |

| C-O Stretch | Ester | ~1250 | 1200-1300 |

| C-Cl Stretch | Aryl Halide | ~750 | 700-800 |

Reactivity and Derivatization Chemistry of Tetradecyl 3 Amino 4 Chlorobenzoate

Reactions at the Amino Functionality

The presence of a primary aromatic amino group (-NH₂) on the benzene (B151609) ring imparts significant nucleophilic character, making it the focal point for several classes of organic reactions.

Acylation and Alkylation Reactions for Amide/Amine Derivative Synthesis

The nucleophilic nitrogen atom of the amino group readily participates in acylation and alkylation reactions.

Acylation: This reaction involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). It is typically achieved by reacting Tetradecyl 3-amino-4-chlorobenzoate with acylating agents such as acyl chlorides or acid anhydrides. This process leads to the formation of stable amide derivatives. One established method for similar compounds involves the use of a mixed anhydride of an N-acylamino acid to facilitate the peptide bond formation. google.com

Alkylation: The amino group can also be alkylated to form secondary or tertiary amine derivatives. This transformation is commonly performed using alkyl halides or through reductive alkylation with aldehydes and a reducing agent. nih.govchimia.ch Catalytic methods using alcohols as alkylating agents have also been developed for amino acid esters, representing an atom-economic approach. nih.govnih.govresearchgate.net These reactions proceed via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent.

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| Acylation | Acyl Chlorides (e.g., Acetyl chloride), Acid Anhydrides (e.g., Acetic anhydride) | N-Acyl Amides |

| Alkylation | Alkyl Halides (e.g., Methyl iodide), Alcohols (with catalyst) nih.govresearchgate.net, Aldehydes (with reducing agent) nih.gov | Secondary/Tertiary Amines |

Diazotization and Coupling Reactions for Azo Dye or Heterocycle Formation

The primary aromatic amine functionality is a key precursor for the synthesis of diazonium salts, which are versatile intermediates in organic synthesis.

Diazotization: In the presence of a cold, acidic solution (typically HCl or H₂SO₄) and sodium nitrite (B80452) (NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺Cl⁻). These salts are generally unstable and are prepared in situ for immediate use in subsequent reactions. scirp.org

Azo Coupling: The resulting aryldiazonium cation is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling agents (e.g., phenols, anilines, naphthols), in an electrophilic aromatic substitution reaction. wikipedia.org This process, known as azo coupling, yields brightly colored azo compounds, which form the chemical basis for many synthetic dyes. wikipedia.orgnih.gov The reaction typically occurs at the para position of the coupling agent. wikipedia.org

Heterocycle Formation: Diazonium salts are also valuable precursors in the synthesis of various heterocyclic compounds. researchgate.netamazonaws.com Depending on the reaction conditions and the coupling partner, the diazonium group can be displaced or incorporated into a new ring system.

| Reaction | Reagents | Intermediate/Product | Application |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryldiazonium Salt | Intermediate Synthesis |

| Azo Coupling | Activated Arenes (Phenols, Anilines) wikipedia.org | Azo Compound (Dye) | Dye Synthesis nih.gov |

| Heterocycle Synthesis | Various (e.g., active methylene (B1212753) compounds) | Heterocyclic Compounds | Medicinal Chemistry, Materials Science |

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone of imine chemistry. The reaction proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgmdpi.com

Dehydration: The hemiaminal intermediate is typically unstable and eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N). wikipedia.org

The final product is an imine, often referred to as a Schiff base when derived from an aromatic amine. wikipedia.org The reaction is generally reversible and acid-catalyzed, and can be driven to completion by removing the water formed during the reaction. wikipedia.org

| Carbonyl Compound | Intermediate | Final Product |

|---|---|---|

| Aldehyde (R-CHO) | Hemiaminal | Imine (Schiff Base) |

| Ketone (R-CO-R') | Hemiaminal | Imine (Schiff Base) |

Reactions at the Ester Linkage

The tetradecyl ester group is the second major site of reactivity in the molecule, susceptible to nucleophilic acyl substitution and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester linkage can be cleaved by hydrolysis under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as aqueous sodium hydroxide (NaOH), followed by acidification, results in the formation of 3-amino-4-chlorobenzoic acid and tetradecanol (B45765). This is an irreversible process.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester undergoes reversible hydrolysis to yield the same carboxylic acid and alcohol.

Transesterification: This reaction involves the exchange of the alcohol portion of the ester. By reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst, the tetradecyl group can be replaced to form a new ester. Transesterification can sometimes be an unintended side reaction in processes targeting other functional groups. nih.gov

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Amino-4-chlorobenzoic acid + Tetradecanol |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester + Tetradecanol |

Reduction to Alcohol or Amine Derivatives

The ester functionality can be reduced to a primary alcohol using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately cleaving the acyl-oxygen bond. This reduction converts the ester group into a hydroxymethyl group (-CH₂OH), yielding (5-amino-2-chlorophenyl)methanol and tetradecanol. Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be employed, sometimes allowing for reduction to the aldehyde under controlled conditions. Reduction of chlorinated compounds has been noted with reagents like stannous chloride in different contexts. researchgate.net

| Reagent | Product from Ester Moiety |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol ((5-amino-2-chlorophenyl)methanol) |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde or Primary Alcohol (condition dependent) |

Reactions Involving the Chloro-Substituent on the Aromatic Ring

The chloro-substituent on the aromatic ring of this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the amino and tetradecyl ester groups. These reactions open up pathways to a diverse range of derivatives with potentially new and interesting properties.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In this reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus not very susceptible to attack by nucleophiles. However, the presence of electron-withdrawing groups can render the ring more electrophilic and facilitate nucleophilic substitution. wikipedia.org

In the case of this compound, the chloro-substituent can potentially be displaced by various nucleophiles. The mechanism of this substitution generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The general pathway for the nucleophilic aromatic substitution of this compound can be depicted as follows:

Table 1: Potential Nucleophiles for SNAr Reactions of this compound

| Nucleophile | Potential Product |

| Alkoxides (RO⁻) | 3-amino-4-alkoxybenzoate ester |

| Amines (R₂NH) | 3,4-diaminobenzoate ester derivative |

| Thiolates (RS⁻) | 3-amino-4-(alkylthio)benzoate ester |

The regioselectivity of nucleophilic aromatic substitution on substituted aromatic rings is an important consideration. In many cases, the substitution occurs at the position activated by electron-withdrawing groups. nih.gov For this compound, the interplay of the activating/deactivating effects of the amino and ester groups will influence the feasibility and outcome of SNAr reactions.

Cross-Coupling Reactions for Aryl Derivatization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the coupling of an organic halide or triflate with an organometallic reagent. The chloro-substituent on this compound makes it a suitable substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring.

One notable example is the iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents. This method has been shown to be effective for the C(sp²)–C(sp³) coupling and can tolerate the presence of a hydrolytically labile ester bond. nih.gov The use of a tetradecyl Grignard reagent has been successfully demonstrated in the cross-coupling with a 4-chlorobenzoate (B1228818), suggesting that a similar reaction could be applied to this compound to introduce an additional alkyl chain. nih.gov

Table 2: Examples of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Palladium | 3-amino-4-arylbenzoate ester |

| Heck Coupling | Alkene | Palladium | 3-amino-4-alkenylbenzoate ester |

| Buchwald-Hartwig Amination | Amine | Palladium | 3,4-diaminobenzoate ester derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | 3-amino-4-alkynylbenzoate ester |

The choice of catalyst, ligands, base, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions. The presence of the amino group on the aromatic ring can also influence the catalytic cycle, potentially acting as a coordinating group to the metal center. Copper-catalyzed cross-coupling reactions have been developed for the amination of 2-chlorobenzoic acids, highlighting the utility of transition metal catalysis for modifying similar structures. nih.gov

Cyclization and Polymerization Chemistry of this compound

The bifunctional nature of this compound, possessing an amino group, a chloro substituent, and an ester, allows for its participation in both intramolecular cyclization and intermolecular polymerization reactions.

In terms of polymerization, aminobenzoic acid derivatives are known precursors to polyamides. The polymerization of p-aminobenzoic acid, for example, leads to the formation of poly-p-benzamide. google.com While the chloro-substituent in this compound would likely interfere with traditional polycondensation methods, it could also serve as a reactive handle for post-polymerization modification. cmu.edu

Furthermore, the electropolymerization of o-aminobenzoic acid has been reported to yield polymer films. tandfonline.comresearchgate.net This suggests that this compound could potentially undergo oxidative polymerization to form a conducting polymer, with the tetradecyl chain influencing the solubility and processing properties of the resulting material. The polymerization of o-aminobenzoic acid and its copolymers with aniline (B41778) has been explored as precursors to polyaniline. researchgate.net

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The chemical structure of this compound allows it to be involved in catalytic transformations in two distinct ways: as a substrate that is transformed by a catalyst, or as a ligand that coordinates to a metal center to form a catalytically active complex.

As a substrate, the chloro-substituent can be transformed through various catalytic cross-coupling reactions as detailed in section 5.3.2. These transformations are prime examples of utilizing the molecule as a building block in catalytic synthesis.

More intriguingly, the aminobenzoate moiety can act as a ligand for transition metal complexes. The amino group and the carbonyl oxygen of the ester group can potentially chelate to a metal ion. Metal complexes with aminophenol-based ligands have been shown to have diverse catalytic activities, including mimicking enzymatic reactions and participating in C-N bond formation. Similarly, amino acid-metal complexes have been investigated for their catalytic activity in oxidation reactions. scirp.org It is therefore plausible that this compound could be used to synthesize novel metal complexes with catalytic properties. The long tetradecyl chain could impart specific solubility characteristics to these potential catalysts, making them suitable for reactions in nonpolar media or for creating phase-transfer catalysts.

Furthermore, the amino group in aminobenzoate esters can act as an intramolecular general base catalyst in the hydrolysis of the ester. iitd.ac.innih.gov This demonstrates that the molecule itself can possess catalytic activity, with the amino group facilitating the reaction without the need for an external catalyst. This intrinsic reactivity is an important aspect of the molecule's chemical profile.

Supramolecular Chemistry and Self Assembly of Tetradecyl 3 Amino 4 Chlorobenzoate

Hydrophobic Interactions Driven by the Tetradecyl Chain

The long, saturated tetradecyl chain of Tetradecyl 3-amino-4-chlorobenzoate is a significant contributor to its self-assembly behavior, primarily through hydrophobic interactions. In aqueous environments, the nonpolar tetradecyl chains tend to aggregate to minimize their contact with water molecules, a process driven by the entropic gain of the surrounding water. This hydrophobic effect is a major driving force for the formation of micelles and other self-assembled structures in solution. researchgate.net The length of the alkyl chain plays a crucial role; longer chains generally lead to a stronger hydrophobic effect and a lower critical micelle concentration (CMC), the concentration at which micelles begin to form. researchgate.net The aggregation of the tetradecyl chains creates a nonpolar core within the self-assembled structure, while the more polar head groups, containing the amino and chloro-substituted benzoate (B1203000), are exposed to the aqueous phase.

Pi-Pi Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding and hydrophobic effects, π-π stacking and halogen bonding are also key non-covalent interactions that influence the supramolecular assembly of this compound.

π-π Stacking: The aromatic ring of the chlorobenzoate moiety provides a platform for π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the assembled structure. The geometry of this stacking can vary, from face-to-face to offset arrangements, and plays a role in the packing of molecules in the solid state and in aggregates. nih.gov

Halogen Bonding: The chlorine atom on the benzoate ring can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com This interaction, though often weaker than hydrogen bonding, can be highly specific and directional, providing a valuable tool for crystal engineering and the design of supramolecular architectures. nih.govnih.gov In the case of this compound, the chlorine atom can interact with electron-rich atoms like oxygen or nitrogen on neighboring molecules, or with the π-system of an adjacent aromatic ring (a C—Cl⋯π interaction). nih.govrsc.org

Formation of Cocrystals, Salts, and Eutectics

This compound can form various multi-component solid forms, including cocrystals, salts, and eutectics, by interacting with other molecules (co-formers).

Cocrystals: In a cocrystal, the compound and a co-former are present in a stoichiometric ratio and are held together in a crystal lattice by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. mdpi.com The formation of cocrystals can be used to modify the physicochemical properties of the parent compound.

Salts: Salt formation occurs when there is a proton transfer between the amino group of this compound and an acidic co-former, or between the carboxylic acid of a co-former and the amino group. The resulting ionic species are then held together by electrostatic interactions in the crystal lattice. mdpi.com

Eutectics: A eutectic is a mixture of two or more components that melt or solidify at a single temperature that is lower than the melting points of the individual components. The formation of a eutectic does not involve the creation of a new crystalline phase but is rather an intimate mixture of the crystalline components.

The formation of these different solid forms depends on the specific co-former used and the intermolecular interactions that can be established. mdpi.comgoogle.com

Design and Characterization of Self-Assembled Systems

The ability of this compound to self-assemble into various structures can be harnessed for the design of functional systems. The characterization of these systems is crucial to understanding their properties and potential applications. ecis-web.euresearchgate.net

In aqueous solutions, this compound can form micelles, which are aggregates of surfactant molecules. researchgate.net The formation and properties of these micelles are influenced by factors such as concentration, temperature, pH, and the presence of salts.

The critical micelle concentration (CMC) is a key parameter that describes the onset of micelle formation. researchgate.net Above the CMC, the surfactant molecules aggregate to form structures where the hydrophobic tetradecyl chains are sequestered in the core, and the polar head groups are exposed to the water. The shape and size of the micelles can vary, from spherical to worm-like or rod-like structures, depending on the molecular geometry of the surfactant and the solution conditions. researchgate.netnih.govethernet.edu.et The aggregation behavior can be studied using techniques such as surface tensiometry, light scattering, and isothermal titration calorimetry. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Factors Influencing Micellar Systems

| Factor | Influence on Micellar Properties |

| Concentration | Above the CMC, further addition of surfactant increases the number of micelles. |

| Temperature | Can affect the CMC and the size and shape of micelles. |

| pH | Can alter the charge of the headgroup, influencing electrostatic interactions and micellar stability. nih.gov |

| Salt Addition | Can screen electrostatic repulsions between headgroups, often leading to a lower CMC and larger micelles. |

Under certain conditions of concentration and temperature, molecules like this compound can exhibit liquid crystalline phases, also known as mesophases. nih.govresearchgate.net These phases have properties intermediate between those of a crystalline solid and an isotropic liquid, possessing some degree of molecular order while still being able to flow.

The formation of liquid crystalline phases is driven by the shape anisotropy of the molecule, with the rigid aromatic core and the flexible tetradecyl chain contributing to this. Different types of liquid crystalline phases can be formed, such as:

Nematic phase: The molecules have long-range orientational order but no positional order.

Smectic phase: The molecules are arranged in layers, with orientational order within the layers. rsc.orgrsc.org

Columnar phase: The molecules stack on top of each other to form columns.

The type of liquid crystalline phase formed and the temperature range over which it is stable depend on the molecular structure. researchgate.netnih.gov For instance, the length of the alkyl chain and the nature of the substituents on the aromatic ring can significantly influence the mesomorphic properties. nih.govresearchgate.net The characterization of these phases is typically carried out using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.netrsc.org

: Organic Frameworks and Templated Assemblies

The unique molecular architecture of this compound, featuring a long hydrophobic tetradecyl chain and a functionalized aromatic headgroup, positions it as a compelling candidate for the construction of ordered supramolecular structures, including organic frameworks and templated assemblies. While direct experimental studies on the formation of such structures using this specific compound are not extensively documented in publicly available research, its behavior can be inferred from the well-established principles of supramolecular chemistry and the observed self-assembly of analogous amphiphilic molecules.

The formation of organic frameworks and the use of molecules as templates for larger assemblies are governed by a delicate interplay of non-covalent interactions. For an amphiphilic molecule like this compound, these interactions are primarily driven by the segregation of its hydrophobic and hydrophilic components. The long tetradecyl tail seeks to minimize contact with polar environments, while the 3-amino-4-chlorobenzoate headgroup can engage in a variety of interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

Organic Frameworks

Organic frameworks are porous crystalline materials constructed from organic building blocks linked by strong, reversible covalent or non-covalent bonds. In the context of this compound, the formation of a non-covalent organic framework would rely on the directional and predictable nature of the interactions between its constituent parts.

The primary driving force for the initial self-assembly would be the hydrophobic effect, leading to the aggregation of the tetradecyl chains. This would create layered or micellar structures that serve as a scaffold for the organization of the aromatic headgroups. The subsequent ordering into a crystalline framework would be directed by the more specific interactions of the 3-amino-4-chlorobenzoate moiety.

A hypothetical model for a 2D organic framework based on this compound could involve a layered structure where the tetradecyl chains are interdigitated, creating a hydrophobic core, while the aromatic headgroups are arranged in a plane, stabilized by a network of hydrogen bonds and π-π stacking interactions. The porosity of such a framework would be determined by the packing efficiency of both the alkyl chains and the aromatic headgroups.

Table 1: Potential Intermolecular Interactions in a this compound Framework

| Interaction Type | Participating Groups | Role in Framework Formation |

| Hydrophobic Interactions | Tetradecyl chains | Primary driving force for aggregation and segregation |

| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O) | Directional control of headgroup assembly, formation of 1D and 2D motifs |

| π-π Stacking | Phenyl rings | Stabilization of aromatic domains, contributes to packing density |

| Halogen Bonding | Chloro group (-Cl) | Directional interaction, fine-tuning of crystal packing |

| Van der Waals Forces | Entire molecule | Overall stabilization of the assembly |

Templated Assemblies

The self-assembly of this compound can also be directed by the presence of a template, which can be a surface, another molecule, or a pre-formed supramolecular structure. This templating effect allows for greater control over the final architecture and properties of the resulting assembly.

Surface-Templated Assembly: When adsorbed onto a solid substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal surface, this compound molecules can form highly ordered two-dimensional structures. The substrate acts as a template, influencing the orientation and packing of the molecules. The long alkyl chains would likely align with the crystallographic axes of the substrate to maximize van der Waals interactions, while the aromatic headgroups would arrange themselves to satisfy their specific intermolecular bonding preferences. This can lead to the formation of well-defined patterns, such as lamellae or more complex tessellations. The specific arrangement would be a result of the balance between molecule-substrate and molecule-molecule interactions.

Molecular Templating: In solution, the self-assembly process can be influenced by the addition of guest molecules that can interact specifically with the this compound assemblies. For example, molecules capable of forming hydrogen bonds with the amino or ester groups could be incorporated into the headgroup region, potentially altering the curvature of the aggregates or inducing a transition between different morphologies (e.g., from micelles to nanotubes).

Furthermore, the cavities formed by the self-assembled structures can themselves act as templates for the organization of other molecules. The hydrophobic domains created by the tetradecyl chains could encapsulate hydrophobic guest molecules, while the more polar regions defined by the aromatic headgroups could host hydrophilic species. This templating capability is a key feature of many self-assembled systems and is the basis for applications in areas such as drug delivery and catalysis.

Research on related amphiphilic systems has demonstrated the power of templating in creating complex and functional supramolecular architectures. For instance, DNA-templated polymerization of functionalized building blocks has been used to create sequence-defined polymers. While not a polymerization in the traditional sense, the principle of using a template to guide the assembly of individual units into a larger, ordered structure is directly applicable to the potential behavior of this compound.

Table 2: Examples of Templated Assembly in Related Systems

| Template Type | System | Resulting Assembly |

| Surface (HOPG) | Long-chain alkanes | Ordered two-dimensional monolayers |

| Molecular (Guest) | Amphiphilic cyclodextrins with guest molecules | Formation of inclusion complexes with altered aggregation behavior |

| Supramolecular | DNA strands with complementary peptide nucleic acids | Sequence-specific double helix formation |

Applications in Advanced Materials Science and Chemical Technologies

Liquid Crystalline Materials Development and Characterization

While specific studies on the liquid crystalline properties of Tetradecyl 3-amino-4-chlorobenzoate are not extensively documented in public literature, its molecular structure strongly suggests potential for mesophase formation. The molecule is calamitic, or rod-like, which is a common characteristic of thermotropic liquid crystals that exhibit phase transitions upon heating. mdpi.comuni-due.de The rigid core, composed of the substituted benzene (B151609) ring, provides the necessary anisotropy, while the long, flexible tetradecyl chain can facilitate the formation of ordered, yet fluid, smectic or nematic phases. mdpi.com

The relationship between the molecular structure of a compound and its liquid crystalline behavior (mesophase) is a fundamental area of study. For calamitic molecules like this compound, several factors are at play:

The Rigid Core: The planarity of the benzene ring contributes to the stability of the mesophase.

The Alkyl Chain: The length of the alkyl chain, in this case, the C14 tetradecyl group, is crucial. Generally, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases. nih.gov In similar compounds, increasing the alkyl chain length has been shown to expand the temperature range of the mesophase. researchgate.net

Substituents: The presence and position of substituents on the aromatic core significantly influence the mesomorphic properties. The chloro and amino groups on the benzene ring can affect the molecule's polarity, dipole moment, and intermolecular interactions, which in turn dictates the type and stability of the liquid crystal phase. mdpi.comresearchgate.net For instance, lateral substituents can reduce the symmetry of the molecule in a controlled manner. mdpi.com

Based on analogous compounds, it is plausible that this compound would exhibit a smectic A (SmA) or smectic C (SmC) phase, where molecules are arranged in layers. alternator.science The specific transition temperatures would need to be determined experimentally through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

The electro-optical properties of liquid crystals are the basis for their widespread use in display technologies and other photonic devices. publisherspanel.com These properties are a direct consequence of the anisotropy of the material. uni-due.dealternator.science The orientation of the liquid crystal molecules can be controlled by an external electric field, which in turn alters the material's optical properties, such as its refractive index and light transmission. uni-due.dealternator.sciencepublisherspanel.com

For a material like this compound, the following electro-optical characteristics would be of interest:

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director (the average direction of the long molecular axis). The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. uni-due.de The polar chloro and amino groups on the benzene ring are expected to contribute significantly to the molecule's dipole moment and thus its dielectric anisotropy.

Optical Anisotropy (Δn) or Birefringence: This is the difference between the refractive indices for light polarized parallel and perpendicular to the director. publisherspanel.com A high Δn is often desirable for display applications.

Response Time: This is the time it takes for the liquid crystal molecules to reorient upon application or removal of an electric field. It is influenced by factors such as the viscosity of the material and the strength of the electric field. mdpi.com

Threshold Voltage: This is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules. mdpi.com

While specific data for this compound is not available, studies on similar fluorinated and chlorinated liquid crystals have shown that halogen substituents can lead to an increase in dielectric permittivity and birefringence. researchgate.net

Polymer Chemistry and Monomer Applications

The bifunctional nature of this compound, possessing both an amino group and an ester that can be hydrolyzed to a carboxylic acid, makes it a potentially valuable monomer for step-growth polymerization.

This compound can be envisioned as a monomer for the synthesis of various polymers, most notably polyamides. The parent compound, 3-amino-4-chlorobenzoic acid, is a known monomer for polyamide synthesis through polycondensation reactions. By analogy, after hydrolysis of the ester, the resulting aminocarboxylic acid could undergo self-condensation to form a polyamide. savemyexams.com

Alternatively, the amino group of this compound could react with a dicarboxylic acid (or its more reactive diacyl chloride derivative) to form a polyamide with long, regularly spaced tetradecyl side chains. savemyexams.commdpi.com Such a polymer would have the following general structure:

-[NH-(C₆H₃Cl)-CO-R-CO]-n with a C₁₄H₂₉OOC- side group attached to the C₆H₃Cl ring.

These polymers are expected to have distinct properties compared to their unsubstituted counterparts, such as improved solubility in organic solvents and a lower glass transition temperature due to the plasticizing effect of the long alkyl chains. The synthesis of such polyamides is typically carried out in aprotic polar solvents. mdpi.com

Beyond forming the main chain of a polymer, this compound can also be incorporated as a side chain. This can be achieved through several methods, including:

Grafting: The amino group can be used to graft the molecule onto a pre-existing polymer backbone containing reactive groups like carboxylic acids or acyl chlorides. mdpi.com

Copolymerization: It can be copolymerized with other monomers to tailor the properties of the final material. For instance, copolymerization with other aminocarboxylic acids or with a combination of diamines and dicarboxylic acids would allow for fine-tuning of properties like thermal stability, mechanical strength, and liquid crystalline behavior. epo.org

The incorporation of the long tetradecyl side chains can be used to impart amphiphilic properties to the polymer, making it suitable for applications in emulsifiers, compatibilizers, or surface-modifying agents. Furthermore, if the resulting polymer retains liquid crystalline characteristics, it would be classified as a side-chain liquid crystal polymer, which has applications in optical data storage, non-linear optics, and as sensors. mdpi.com

Chemical Synthesis and Reagent Utility

The reactivity of the functional groups in this compound makes it a useful intermediate in organic synthesis. The parent acid, 3-amino-4-chlorobenzoic acid, is recognized as a versatile reagent for the preparation of more complex molecules, such as novel benzimidazole (B57391) derivatives. chemicalbook.com

A plausible synthetic route to this compound would start from 3-nitro-4-chlorobenzoic acid. This starting material would first undergo esterification with tetradecanol (B45765) (C₁₄H₂₉OH) to form tetradecyl 3-nitro-4-chlorobenzoate. The nitro group would then be reduced to an amino group, for example, through catalytic hydrogenation, to yield the final product.

The amino group of this compound can undergo a variety of chemical transformations, including:

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., -OH, -CN, -F, -Br, -I).

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The chlorine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the amino group, but it can be replaced under specific conditions, for example, in metal-catalyzed cross-coupling reactions.

Building Block for Complex Organic Molecule Synthesis

The structure of this compound makes it a potentially valuable building block in the synthesis of more complex organic molecules. The aromatic ring possesses three distinct functional groups—an amino group, a chloro group, and an ester linkage—each offering a site for further chemical reactions.

The amino group can undergo a variety of transformations, such as diazotization, acylation, and alkylation, which are fundamental reactions in the synthesis of diverse organic compounds. For instance, derivatives of the closely related 3-amino-4-chlorobenzoic acid are used to prepare novel bis-triazolyl-aryl-benzimidazole-thiol derivatives chemicalbook.com. The chloro substituent can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Furthermore, the ester linkage can be hydrolyzed to yield 3-amino-4-chlorobenzoic acid and tetradecanol, or it can undergo transesterification to produce other esters.

Recent research has highlighted the potential of the 4-amino-3-chloro benzoate (B1203000) ester core in medicinal chemistry. A 2024 study described the synthesis of new derivatives of 4-amino-3-chloro benzoate ester as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy nih.gov. This underscores the utility of this molecular scaffold in the development of biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Diazotization | Azo dyes, substituted aromatics |

| Acylation | Amides, potential polymers | |

| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, amines, thioethers |

| Ester Group | Hydrolysis | 3-Amino-4-chlorobenzoic acid, Tetradecanol |

| Transesterification | Different alkyl or aryl esters |

Precursor for Advanced Fine Chemicals

As a derivative of 3-amino-4-chlorobenzoic acid, this compound can serve as a precursor for the synthesis of various fine chemicals. The parent acid, 3-amino-4-chlorobenzoic acid, is a known intermediate in the production of pharmaceuticals and other specialty chemicals . For example, 2-(3-Amino-4-chlorobenzoyl)benzoic acid, a related compound, is utilized as a synthetic intermediate in the preparation of fluorescent reporters for protein kinase C .

The long tetradecyl chain in this compound introduces significant lipophilicity, which can be advantageous in the synthesis of fine chemicals intended for use in non-polar environments or where specific solubility characteristics are required. This could include components for fragrances, specialty dyes, or active ingredients in agrochemical formulations.

Potential as Components in Functional Coatings or Lubricants

The bifunctional nature of this compound, with its polar aromatic head and a long non-polar alkyl tail, is characteristic of molecules that can act as surfactants or additives in complex fluid systems.

Long-chain aliphatic dicarboxylic acids and their derivatives are known to be used in the synthesis of coatings, plasticizers, and senior lubricants magtech.com.cn. The tetradecyl chain in this compound can provide lubricity and hydrophobicity, which are desirable properties in many coating and lubricant formulations. For instance, tetradecyl methacrylate (B99206) ester has been synthesized and copolymerized to act as a pour point depressant in base oils, which is a crucial function for lubricants operating in low-temperature environments researchgate.net.

Furthermore, the amino and chloro groups on the aromatic ring could facilitate adhesion to metal or other surfaces through polar interactions, potentially forming a protective film that reduces friction and wear. Research on aminosilicone oils modified with long-chain alkyl groups has shown that such structures can impart excellent softness and smoothness when applied to fabrics, a principle that could be translated to other types of surface coatings researchgate.net.

Role as a Ligand or Precursor in Catalysis